molecular formula C8H6BrClO2 B15202155 1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethan-1-one

1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethan-1-one

Cat. No.: B15202155
M. Wt: 249.49 g/mol
InChI Key: BPWVSQJDIZHBTD-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethan-1-one is a substituted acetophenone derivative featuring a phenyl ring functionalized with bromo (Br), chloro (Cl), and hydroxyl (-OH) groups at positions 5, 2, and 4, respectively. The ketone group at position 1 makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C8H6BrClO2

Molecular Weight

249.49 g/mol

IUPAC Name

1-(5-bromo-2-chloro-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6BrClO2/c1-4(11)5-2-6(9)8(12)3-7(5)10/h2-3,12H,1H3

InChI Key

BPWVSQJDIZHBTD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1Cl)O)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethan-1-one typically involves the selective bromination and chlorination of hydroxyacetophenone derivatives. One common method includes the reaction of 3-chloro-4-hydroxyacetophenone with bromine in the presence of a suitable solvent such as chloroform or acetic acid . The reaction conditions often require refluxing to ensure complete halogenation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The phenolic hydroxyl group activates the aromatic ring toward electrophilic substitution. Bromine and chlorine substituents act as meta-directors, while the hydroxyl group directs incoming electrophiles to ortho/para positions.

Reaction TypeReagents/ConditionsPositional SelectivityProductYield/Notes
NitrationHNO₃, H₂SO₄, 0–5°CPara to -OH, meta to -Br/-ClNitro derivativeNot reported; inferred from analogous systems
SulfonationH₂SO₄, 50°COrtho to -OHSulfonic acid derivativeRequires regioselective control

Mechanistic Insight : The hydroxyl group donates electron density via resonance, activating the ring. Steric hindrance from bulky substituents (Br/Cl) may limit accessibility to certain positions .

Nucleophilic Acyl Substitution

The ketone group undergoes nucleophilic attack, particularly under basic or acidic conditions.

Reaction TypeReagents/ConditionsProductYield/Notes
Grignard AdditionRMgX, dry THF, 0°C → RTTertiary alcoholRequires protection of -OH to prevent side reactions
Reduction to AlcoholNaBH₄/MeOH or LiAlH₄/Et₂O1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethanol>80% (analogous systems)

Key Observation : Electron-withdrawing halogens increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

Halogen Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (SNAr) under forcing conditions.

Reaction TypeReagents/ConditionsProductYield/Notes
SNAr with AminesK₂CO₃, DMF, 120°CAmine-substituted derivative60–75% (similar structures)
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl derivativeRequires inert atmosphere

Limitation : Chlorine’s poor leaving-group ability restricts its participation in SNAr without strong activating groups .

Oxidation and Reduction Pathways

Reaction TypeReagents/ConditionsProductYield/Notes
Ketone OxidationKMnO₄, H₂O, ΔCarboxylic acidLimited by over-oxidation risks
Aromatic Ring ReductionH₂, Pd/C, EtOHCyclohexanol derivativeNot reported; theoretical

Protection/Deprotection Strategies

The phenolic -OH is often protected to prevent undesired side reactions.

Protection MethodReagentsDeprotectionApplication Example
Methyl EtherCH₃I, K₂CO₃BBr₃, CH₂Cl₂Facilitates Grignard reactions
Acetyl EsterAc₂O, pyridineNaOH, H₂OPrevents -OH from participating in EAS

Friedel-Crafts Acylation

While typically a substrate for Friedel-Crafts alkylation, this compound’s acyl chloride derivative can act as an electrophile:

StepReagents/ConditionsIntermediate/ProductYield
1SOCl₂, DMF (cat.)Acyl chloride>90%
2AlCl₃, ArH, CH₂Cl₂Benzophenone derivative85–93%

Photochemical Reactions

Under UV light, the compound may undergo radical-mediated reactions:

Reaction TypeConditionsProductNotes
Dehalogenationhv, Et₃N, HCOONaDe-brominated productSelective C-Br bond cleavage

Scientific Research Applications

1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets. For instance, as a ligand, it can bind to metal ions, forming complexes that exhibit unique biological activities. The pathways involved in its action depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Ethanones

2-Bromo-1-(4-hydroxyphenyl)ethanone
  • Structure : Lacks the 2-chloro and 5-bromo substituents but retains the 4-hydroxyphenyl backbone.
  • Applications : Widely used in synthesizing adrenaline-type drugs due to its reactivity in nucleophilic substitution reactions .
1-(5-Chloro-2-hydroxyphenyl)ethanone Derivatives
  • Structure : Features 5-chloro and 2-hydroxyl groups but lacks bromine.
  • Biological Activity: Derivatives exhibit notable anti-inflammatory and antimicrobial properties, as demonstrated in pyrazole-based analogs .
  • Key Differences : The replacement of bromine with chlorine may influence lipophilicity and binding affinity in biological systems.
1-(4-Bromo-2-fluorophenyl)ethanone
  • Structure : Substitutes the hydroxyl and chloro groups with fluorine at position 2.
  • Properties : Fluorine’s strong electron-withdrawing effect enhances stability and alters metabolic resistance compared to the hydroxyl-containing target compound .

Heterocyclic Analogs

1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one
  • Structure : Replaces the phenyl ring with a thiophene moiety, retaining bromo and chloro substituents.
  • Applications : Used in materials science and as a precursor for functionalized heterocycles. The thiophene ring introduces conjugation differences, affecting electronic properties .
Triazole-Linked Derivatives
  • Structure: Example: 1-(2,4-Dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone.
  • Reactivity: The triazole group enables click chemistry applications, offering modularity in drug design.

Substituent Position and Electronic Effects

The target compound’s 5-bromo and 2-chloro substituents create steric bulk and electron-withdrawing effects, while the 4-hydroxyl group contributes hydrogen-bonding capability. Comparatively:

  • Electron-Donating Groups (e.g., -OCH₃ in 1-(5-bromo-2,4-dimethoxyphenyl)ethanone): Increase electron density on the aromatic ring, altering reactivity in electrophilic substitutions .
  • Electron-Withdrawing Groups (e.g., -NO₂ in triazole derivatives): Enhance stability but may reduce nucleophilic attack susceptibility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethan-1-one C₈H₅BrClO₂ 265.48 5-Br, 2-Cl, 4-OH Pharmaceutical intermediate
2-Bromo-1-(4-hydroxyphenyl)ethanone C₈H₇BrO₂ 229.04 2-Br, 4-OH Adrenaline drug precursor
1-(5-Bromo-4-chlorothiophen-2-yl)ethan-1-one C₆H₄BrClOS 239.52 5-Br, 4-Cl (thiophene ring) Materials science applications
1-(4-Bromo-2-fluorophenyl)ethanone C₈H₆BrFO 229.04 4-Br, 2-F Metabolic stability studies

Biological Activity

1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethan-1-one is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and its effects on various biological systems, particularly focusing on its antimicrobial, antioxidant, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the bromination and chlorination of 4-hydroxyacetophenone derivatives. The compound can be synthesized through a multi-step process involving the reaction of acetophenone with bromine and chlorine under controlled conditions to yield the desired halogenated product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Hydroxyl Group : The hydroxyl group can form hydrogen bonds, enhancing the compound's interaction with biological molecules.
  • Halogen Atoms : The presence of bromine and chlorine atoms allows for electrophilic aromatic substitution reactions, which can influence the compound's reactivity and biological effects .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated MIC values ranging from 48.9 μM to 57.7 μM against selected pathogens .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH radical scavenging assays. It has been found to exhibit significant antioxidant activity, comparable to well-known antioxidants like ascorbic acid. The presence of hydroxyl groups enhances its ability to scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Anticancer Activity

In recent studies, this compound has shown promising anticancer activity against various human cancer cell lines. The antiproliferative effects are mediated through mechanisms such as:

  • Inhibition of Cell Proliferation : The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating strong antiproliferative effects.
  • Tubulin Polymerization Inhibition : Similar compounds have been shown to disrupt tubulin polymerization, which is critical for cancer cell division. For example, related derivatives exhibited IC50 values as low as 0.56 µM in inhibiting tubulin polymerization .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of halogenated phenolic compounds including this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

Study 2: Antioxidant Properties

In a comparative analysis of various phenolic compounds, this compound exhibited superior DPPH radical scavenging activity compared to other tested compounds, reinforcing its potential as a natural antioxidant in food preservation and health supplements.

Study 3: Cancer Cell Line Studies

A series of experiments conducted on human breast cancer (MCF-7) cells showed that treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at the G2/M phase. Flow cytometry analyses revealed a marked increase in sub-G1 populations, indicating cell death.

Q & A

Q. What are the recommended methods for synthesizing 1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethan-1-one?

Synthesis typically involves halogenation and Friedel-Crafts acylation. For example, bromination of a chlorinated hydroxyphenyl precursor followed by acetylation under anhydrous conditions. Key steps include controlling reaction temperature (e.g., 0–5°C for bromination) and using catalysts like AlCl₃ for acylation. Purity can be optimized via recrystallization in ethanol/water mixtures .

Q. How can the molecular structure of this compound be validated experimentally?

Use X-ray crystallography (via SHELXL or similar software) for precise bond length/angle determination . Complement this with NMR spectroscopy :

  • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), hydroxyl (-OH, δ 5.5–6.0 ppm), and acetyl methyl (δ 2.5–2.7 ppm).
  • ¹³C NMR : Carbonyl carbon (δ 195–205 ppm), aromatic carbons (δ 110–150 ppm) .

Q. What solvent systems are suitable for its purification?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility during reactions, while ethanol/water or dichloromethane/hexane mixtures are effective for recrystallization. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure refinement?

Use SHELXL for high-resolution refinement, focusing on:

  • Twinned data : Apply HKLF5 format for twin-law corrections.
  • Disorder modeling : Split positions for halogens (Br/Cl) if electron density suggests partial occupancy. Validate with R-factor convergence (<5%) and Fo/Fc maps .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The electron-withdrawing effects of -Br, -Cl, and -OH groups activate the acetyl carbonyl toward nucleophilic attack. For example, in SN2 reactions with amines:

  • Kinetics : Second-order rate constants (k₂) increase with electron-deficient nucleophiles.
  • Stereoelectronic effects : Planar transition states are stabilized by resonance with the aromatic ring. Confirm via DFT calculations (B3LYP/6-31G*) .

Q. How does this compound interact with biological targets (e.g., enzymes)?

Computational docking (AutoDock Vina) predicts binding to kinase ATP pockets via:

  • Hydrogen bonding : Hydroxyl group interacts with Asp/Lys residues.
  • Halogen bonding : Bromine forms non-covalent interactions with hydrophobic pockets. Validate experimentally via fluorescence quenching assays or ITC (isothermal titration calorimetry) .

Data Contradiction Analysis

Q. Conflicting melting points are reported in literature. How to address this?

Variations arise from polymorphism or impurities. Standardize measurements using DSC (differential scanning calorimetry) at 10°C/min heating rates. Compare with published values (e.g., 125–128°C) after recrystallization from ethyl acetate .

Q. Discrepancies in NMR shifts for the acetyl group—how to troubleshoot?

Solvent effects (DMSO vs. CDCl₃) and pH (hydroxyl proton exchange) influence chemical shifts. Acquire spectra in deuterated DMSO with 1% TMS. For ambiguity, use 2D NMR (HSQC, HMBC) to assign correlations between protons and carbons .

Methodological Recommendations

Q. What strategies optimize yield in large-scale synthesis?

  • Stepwise halogenation : Introduce -Cl before -Br to avoid overhalogenation.
  • Flow chemistry : Improves heat dissipation and reduces side reactions.
  • In-line analytics : Use FTIR to monitor acetyl group formation in real-time .

Q. How to design stability studies under varying pH conditions?

Prepare buffers (pH 1–13) and incubate the compound at 37°C. Analyze degradation products via LC-MS:

  • Acidic conditions : Hydrolysis of acetyl group to carboxylic acid.
  • Basic conditions : Dehalogenation and hydroxyl deprotonation.
    Use Arrhenius plots to predict shelf life .

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